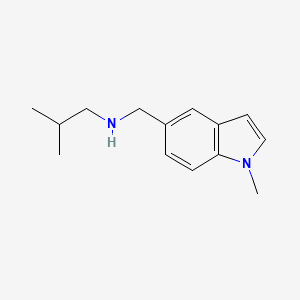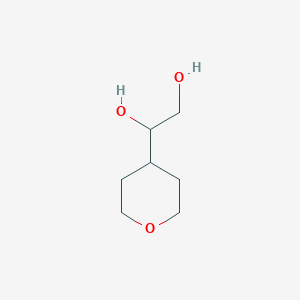![molecular formula C14H19NO B13585892 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13585892.png)
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable phenyl derivative with a cycloheptanone derivative under specific conditions to form the spirocyclic core. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency. The use of advanced purification techniques like chromatography and crystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl derivatives. These products can be further utilized in different applications depending on their chemical properties .
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.3]heptan-2-amine hydrochloride: A similar compound with a spirocyclic structure but different substituents.
Spiro[3.3]heptane derivatives: Compounds with variations in the spirocyclic core and different functional groups.
Uniqueness
2-(3-Methoxyphenyl)spiro[3.3]heptan-2-amine is unique due to its specific methoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-(3-methoxyphenyl)spiro[3.3]heptan-2-amine |
InChI |
InChI=1S/C14H19NO/c1-16-12-5-2-4-11(8-12)14(15)9-13(10-14)6-3-7-13/h2,4-5,8H,3,6-7,9-10,15H2,1H3 |
Clé InChI |
UPBGFRITQLQGSJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(CC3(C2)CCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)










